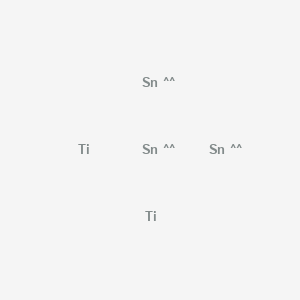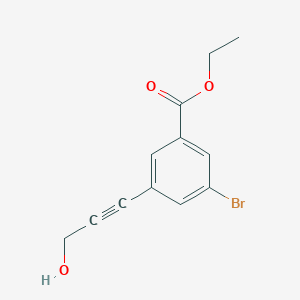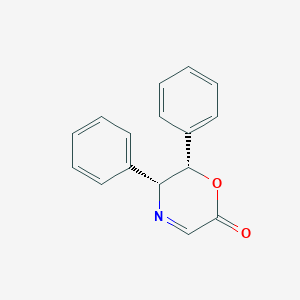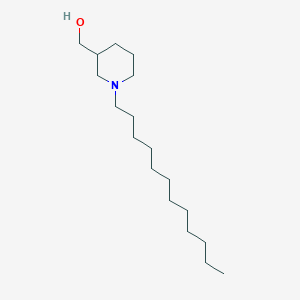
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- is a complex organic compound belonging to the benzopyran family. This compound is characterized by the presence of three nitro groups at positions 3, 6, and 8, and a hydroxy group at position 7 on the benzopyran ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- typically involves the nitration of 7-hydroxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Using a nitrating mixture to introduce nitro groups.
Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the purity and consistency of the final product through analytical methods like HPLC or NMR spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of 7-oxo-3,6,8-trinitro-2H-1-benzopyran-2-one.
Reduction: Formation of 7-hydroxy-3,6,8-triamino-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-2H-1-benzopyran-2-one: Lacks the nitro groups, making it less reactive.
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (Scopoletin): Contains a methoxy group instead of nitro groups, altering its chemical properties.
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Lacks the nitro groups and has a different hydrogenation state.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
439590-78-0 |
|---|---|
Formule moléculaire |
C9H3N3O9 |
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
7-hydroxy-3,6,8-trinitrochromen-2-one |
InChI |
InChI=1S/C9H3N3O9/c13-7-4(10(15)16)1-3-2-5(11(17)18)9(14)21-8(3)6(7)12(19)20/h1-2,13H |
Clé InChI |
QOJFEDQYICLERL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)




